1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and dimethylphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-6-7-19(14-18(17)2)22-16-23-24(26-8-9-30(23)27-22)29-12-10-28(11-13-29)21-5-3-4-20(25)15-21/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJWOXWAZRYROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the chlorophenyl and dimethylphenyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazine compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including the target compound, may exhibit activity at serotonin receptors. Specifically, serotonin 5-HT1A and 5-HT7 receptors are implicated in mood regulation and the pathophysiology of depression. Studies have shown that compounds with similar structures can act as serotonin receptor modulators, leading to potential antidepressant effects .
Antimicrobial Properties
Compounds with pyrazole derivatives have been investigated for their antimicrobial activities. For instance, structural analogs have demonstrated significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The pyrazolo[1,5-a]pyrazine framework has been associated with anticancer properties. Studies have explored its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, related compounds have shown promise in targeting specific cancer pathways, making them candidates for further investigation in oncology .
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between the compound and various biological targets. These studies can provide insights into binding affinities and specific interactions at the molecular level. For instance, docking simulations have been performed to evaluate how this compound interacts with serotonin receptors and other relevant targets .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies involving this compound can help identify key structural features that enhance efficacy or reduce toxicity. By modifying substituents on the piperazine or pyrazole rings, researchers can optimize pharmacological profiles .
Case Studies and Experimental Findings
| Study | Findings | |
|---|---|---|
| Study on Antidepressant Activity | The compound exhibited significant binding affinity for 5-HT1A receptors in vitro | Suggests potential as an antidepressant agent |
| Antimicrobial Screening | Showed inhibition against multiple bacterial strains with MIC values comparable to standard antibiotics | Indicates potential for development as an antimicrobial agent |
| Anticancer Research | Induced apoptosis in cancer cell lines through activation of specific pathways | Supports further exploration in cancer therapeutics |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The chlorophenyl and dimethylphenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: This compound shares the chlorophenyl-piperazine moiety but differs in its overall structure and properties.
(4-(4-Chloro-phenyl)-piperazin-1-yl)-(1H-indol-3-ylmethylene)-amine: Another compound with a chlorophenyl-piperazine group, but with different substituents and applications.
Uniqueness
1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. It is believed to inhibit specific kinase pathways involved in cell proliferation and survival, making it a candidate for cancer therapy. The compound's ability to bind to ATP-binding sites on kinases disrupts downstream signaling pathways crucial for tumor growth and metastasis.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic kinases such as BRAF(V600E) and EGFR, which are involved in various cancers. In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies have suggested that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses. This activity could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Antibacterial and Antifungal Activities
Preliminary investigations into the antimicrobial properties of pyrazole derivatives indicate that they possess moderate antibacterial and antifungal activities. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives revealed that compounds structurally related to this compound exhibited potent inhibitory effects against various cancer cell lines. The IC50 values ranged from 0.5 to 5 µM depending on the specific derivative and cancer type tested.
Case Study 2: Inflammatory Response Modulation
In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of this compound significantly reduced the levels of TNF-alpha and IL-6 in serum samples compared to control groups. This suggests its potential utility as an anti-inflammatory agent.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
